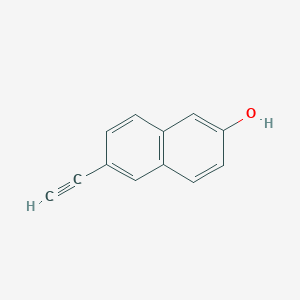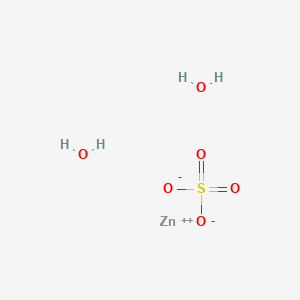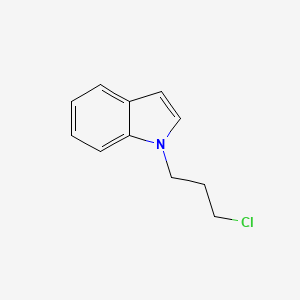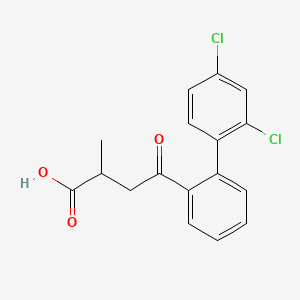![molecular formula C9H8F2O2 B8677074 (S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE](/img/structure/B8677074.png)
(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE
Vue d'ensemble
Description
(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a difluorophenoxy group attached to a methyl group, which is further connected to an oxirane ring. It is primarily used as an intermediate in the synthesis of various pharmaceutical and chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE typically involves the reaction of 3,4-difluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxirane ring. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and halides. The reactions are typically carried out in polar solvents such as water or alcohols at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to achieve oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to prevent over-reduction.
Major Products Formed
Nucleophilic Substitution: The major products are substituted alcohols or ethers, depending on the nucleophile used.
Oxidation: The primary products are diols or carboxylic acids.
Reduction: The main products are alcohols or alkanes, depending on the extent of reduction.
Applications De Recherche Scientifique
(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those with antifungal and antibacterial properties.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various functionalized products, depending on the nucleophile and reaction conditions. The molecular targets and pathways involved include interactions with enzymes and other biological molecules, facilitating the formation of biologically active compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2,3-Difluorophenoxy)methyl]oxirane
- [(4-Bromo-2,3-difluorophenoxy)methyl]oxirane
- [(3,4-Dichlorophenoxy)methyl]oxirane
Uniqueness
(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE is unique due to the presence of the difluorophenoxy group, which imparts distinct electronic and steric properties. These properties influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in the synthesis of specialized chemical and pharmaceutical products .
Propriétés
Formule moléculaire |
C9H8F2O2 |
|---|---|
Poids moléculaire |
186.15 g/mol |
Nom IUPAC |
2-[(3,4-difluorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H8F2O2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2 |
Clé InChI |
IPISVAVLYKMJFL-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B8677071.png)
![methyl 2-[(3,4-dichlorophenyl)-hydroxymethyl]prop-2-enoate](/img/structure/B8677072.png)

![(6-Phenylimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B8677079.png)
![2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B8677080.png)

